7-(4-Fluoro-2-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by its triazolopyrimidine core. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antifungal, and anticancer properties. The presence of both the thiophene and triazole moieties contributes to its diverse pharmacological profile, making it a subject of interest in medicinal chemistry and drug development.
This compound is classified under triazolopyrimidines, a group known for their varied biological activities. The synthesis and study of such compounds are often reported in scientific literature focusing on organic chemistry and pharmacology. The compound can be sourced from various chemical suppliers specializing in research chemicals, with detailed specifications available for researchers interested in its applications.
The synthesis of 7-(4-Fluoro-2-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves several key steps:
These synthetic routes may be optimized in industrial settings to enhance yield and purity through advanced techniques like continuous flow reactors.
The molecular formula for 7-(4-Fluoro-2-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine is , with a molecular weight of approximately 326.4 g/mol.
COC1=C(C=CC(=C1)F)C2=CC=NC3=NC(=NN23)C4=CC=CS4The structure features a fused triazole and pyrimidine ring system with substitutions that enhance its biological activity.
The compound can undergo various chemical reactions:
These reactions allow for further functionalization of the compound, potentially leading to derivatives with enhanced properties .
The mechanism of action for 7-(4-Fluoro-2-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine varies based on its application:
Understanding these mechanisms is crucial for optimizing its therapeutic applications .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 326.4 g/mol |
| Melting Point | >300 °C |
| Solubility | Soluble in organic solvents |
These properties indicate that the compound has a relatively high melting point and is likely soluble in organic solvents, making it suitable for various chemical applications .
7-(4-Fluoro-2-methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific uses:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6